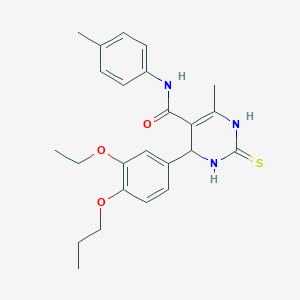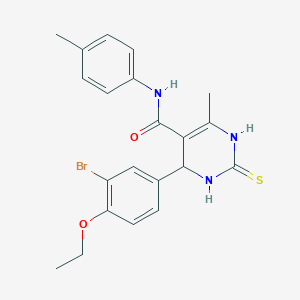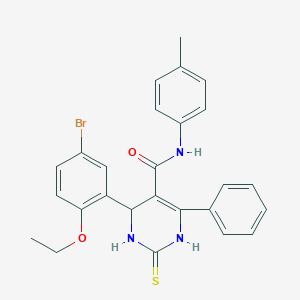![molecular formula C23H21FN2O6S B306238 ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that is widely used in scientific research. It is a thiazolidinedione derivative that has been shown to possess potent anti-inflammatory and antitumor properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (cell death) and inhibiting cell proliferation. In addition, it has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is its potent anti-inflammatory and antitumor properties, which make it a promising candidate for the treatment of cancer and inflammatory diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
For research on Ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate include further investigation of its mechanism of action and potential use in the treatment of cancer and inflammatory diseases. In addition, research could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity. Finally, research could explore the potential use of this compound as a diagnostic tool for cancer and other diseases.
Synthesemethoden
Ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized by the reaction of ethyl 2-bromoacetate with 2-(4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)benzylidene)malononitrile in the presence of potassium carbonate. The resulting product is then treated with thiosemicarbazide to yield this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential use in the treatment of cancer, inflammation, and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C23H21FN2O6S |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
ethyl 2-[(5E)-5-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C23H21FN2O6S/c1-3-31-22(29)14(2)26-21(28)19(33-23(26)30)12-15-4-10-18(11-5-15)32-13-20(27)25-17-8-6-16(24)7-9-17/h4-12,14H,3,13H2,1-2H3,(H,25,27)/b19-12+ |
InChI-Schlüssel |
YMZBQSBVFNQJSC-XDHOZWIPSA-N |
Isomerische SMILES |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)SC1=O |
Kanonische SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B306156.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306160.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)